2-(2-Thienylidene)-1-tetralone
Description
Contextual Significance in Organic Chemistry and Medicinal Chemistry
In organic chemistry, 2-(2-Thienylidene)-1-tetralone serves as a scaffold for the development of more complex molecules. It belongs to a larger group of α,β-unsaturated ketones (enones) which are versatile intermediates in various chemical transformations. nih.gov The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 1-tetralone (B52770) and a suitable aldehyde, in this case, thiophene-2-carboxaldehyde. thieme-connect.denih.gov
In medicinal chemistry, the significance of this compound and related compounds lies in their documented biological activities. Research has focused on their potential as inhibitors of various enzymes. Specifically, studies have investigated 2-heteroarylidene-1-tetralone derivatives, including those with thiophene (B33073) substituents, as inhibitors of human monoamine oxidase (MAO) enzymes, which are important targets in the treatment of neurodegenerative diseases and depression. thieme-connect.denih.gov Furthermore, the broader class of E-2-arylmethylene-1-tetralones has been explored as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, an enzyme implicated in inflammatory responses. nih.gov
Historical Perspective of 1-Tetralone Derivatives in Synthesis and Bioactivity
The 1-tetralone framework is a foundational structure in organic synthesis and is found in the core of numerous natural products and synthetic intermediates. researchgate.netresearchgate.net Historically, 1-tetralone has been recognized as an economical and valuable precursor for building a wide range of medicinally and biologically important compounds. researchgate.net Its utility stems from the reactivity of both its aromatic ring and its ketone functional group, allowing for diverse chemical modifications. wikipedia.org
Methods for synthesizing the 1-tetralone core itself include intramolecular Friedel−Crafts acylation and Robinson annulation, among others. researchgate.net Over the years, synthetic chemists have used 1-tetralone and its derivatives as building blocks for therapeutically relevant molecules. For instance, these derivatives are crucial intermediates in the synthesis of drugs like sertraline, a well-known antidepressant, as well as various compounds with potential applications as antibiotics, antitumor agents, and treatments for neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.net
The bioactivity of 1-tetralone derivatives has been a subject of extensive research. Studies have demonstrated that modifications to the tetralone scaffold can lead to potent and selective inhibitors of key biological targets. For example, various substituted 1-tetralones have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO-A and MAO-B), with some derivatives showing high potency and selectivity for the MAO-B isoform. researchgate.netnih.gov Other research has identified 1-tetralone derivatives as potent and selective inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders. nih.gov The synthesis of bicyclic analogues of the plant hormone abscisic acid from 1-tetralone has also been reported, demonstrating the scaffold's versatility. psu.edursc.org
Scope and Research Focus of the 2-Arylidene-1-tetralone Compound Class
The 2-arylidene-1-tetralone class of compounds has emerged as a significant area of research due to its broad spectrum of biological activities. These compounds are typically synthesized via the Claisen-Schmidt condensation of 1-tetralone (or its substituted derivatives) with various aromatic aldehydes. thieme-connect.denih.govresearchgate.net This synthetic route allows for facile modification of the arylidene ring, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net
A primary research focus for this compound class is its potential as monoamine oxidase (MAO) inhibitors . Chalcones and their cyclic analogues, including 2-benzylidene-1-tetralones, have been identified as promising leads for designing MAO inhibitors. nih.gov Studies have shown that these compounds are generally potent and specific inhibitors of the MAO-B isoform. thieme-connect.denih.gov The nature of the substituent on the arylidene ring significantly influences inhibitory activity. thieme-connect.denih.gov
Another major area of investigation is the antiproliferative and cytotoxic activity of these compounds. Various 2-arylidenetetralones have been synthesized and evaluated against multiple cancer cell lines. researchgate.netacs.org The spatial arrangement of the aryl rings and the nature of the substituents have been shown to be critical for cytotoxicity. acs.org
Furthermore, research has explored 2-arylidene-1-tetralones as inhibitors of macrophage migration inhibitory factor (MIF) , a proinflammatory cytokine. nih.gov Certain derivatives have been shown to efficiently inhibit the tautomerase activity of MIF and reduce inflammatory macrophage activation, suggesting their potential as anti-inflammatory agents. nih.gov The general structure of these compounds, featuring an α,β-unsaturated ketone, is a common motif found in many MIF inhibitors. nih.gov
The versatility of the 2-arylidene-1-tetralone scaffold is also demonstrated by its use as a synthon for creating a variety of new heterocyclic compounds, including spiro oxiranes, isoxazolines, and pyrazolines, further expanding the chemical space for potential drug discovery. ijrpc.comresearchgate.net
Table 1: Research Findings on MAO Inhibition by selected 2-Arylidene-1-tetralone Derivatives
| Compound Name | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Source |
|---|---|---|---|
| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | >10 | 0.707 | thieme-connect.de |
| (2E)-2-[(2-Chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1.37 | >10 | thieme-connect.de |
| 2-Benzylidene-1-tetralone (B1234382) Derivative (unspecified) | 0.754 | 0.0064 | nih.gov |
| 4-Chromanone Derivative (Cyclic Chalcone) | - | 0.156 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
54752-27-1 |
|---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H12OS/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-6,9-10H,7-8H2 |
InChI Key |
YQJIGFWRZFDEDU-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Thienylidene 1 Tetralone and Its Analogues
General Principles of 2-Arylidene-1-tetralone Synthesis
The formation of 2-arylidene-1-tetralones is a classic example of carbon-carbon bond formation, typically achieved through condensation reactions involving the active methylene (B1212753) group at the C2 position of the 1-tetralone (B52770) ring.
The Claisen-Schmidt condensation is a widely employed method for the synthesis of α,β-unsaturated ketones, including 2-arylidene-1-tetralones. wikipedia.orgnih.gov This reaction involves the condensation of a ketone (1-tetralone in this case), which possesses an α-hydrogen, with an aromatic aldehyde that lacks an α-hydrogen, such as thiophene-2-carbaldehyde (B41791) for the synthesis of 2-(2-thienylidene)-1-tetralone. wikipedia.org The reaction is a type of crossed aldol (B89426) condensation. wikipedia.orgpearson.com
The fundamental steps of the Claisen-Schmidt condensation mechanism are:
Enolate Formation: A base abstracts an α-proton from the 1-tetralone to form a resonance-stabilized enolate anion. wikipedia.orgbyjus.com
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. wikipedia.org
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol).
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, the 2-arylidene-1-tetralone. nih.gov
Both base and acid catalysis can be utilized to facilitate the condensation reaction, with base-catalyzed methods being more common.
Base-Catalyzed Condensation: Strong bases such as sodium hydroxide (B78521) or potassium hydroxide are frequently used to generate the enolate from 1-tetralone. wikipedia.orgpharmatutor.org The reaction is often carried out in a suitable solvent like ethanol (B145695). pharmatutor.org Quantitative yields have been reported in solvent-free conditions using sodium hydroxide. wikipedia.org The general scheme involves the reaction of 1-tetralone with a substituted aromatic aldehyde in the presence of a base to yield the corresponding 2-arylidene-1-tetralone. researchgate.net
Acid-Catalyzed Condensation: While less common for this specific transformation, acid catalysis can also promote aldol-type condensations. The acid protonates the carbonyl oxygen of the 1-tetralone, which enhances the acidity of the α-protons, facilitating enol formation. The enol then acts as the nucleophile, attacking the protonated aldehyde.
| Catalyst Type | General Conditions | Advantages |
| Base-Catalyzed | KOH, NaOH in solvents like ethanol or PEG 600. pharmatutor.org | High yields, often proceeds at room temperature. wikipedia.orgpharmatutor.org |
| Acid-Catalyzed | Strong acids like HCl or H2SO4. | Can be effective for certain substrates. |
Precursor Synthesis Strategies for the 1-Tetralone Core
A prevalent method for synthesizing the 1-tetralone skeleton is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-phenylbutanoic acid or its derivatives. wikipedia.orgtandfonline.comsigmaaldrich.com
The process generally involves two key steps:
Preparation of the Precursor: 4-Phenylbutanoic acid can be synthesized from benzene (B151609) and succinic anhydride (B1165640) via a Haworth reaction (a type of Friedel-Crafts acylation) to form 3-benzoylpropanoic acid, which is then reduced. wikipedia.org
Intramolecular Cyclization: The 4-phenylbutanoic acid is then cyclized in the presence of a strong acid or Lewis acid catalyst. wikipedia.org Common catalysts for this intramolecular acylation include polyphosphoric acid (PPA), methanesulfonic acid, and various metal triflates. wikipedia.org The reaction involves the formation of an acylium ion which then attacks the aromatic ring to form the fused six-membered ring of the tetralone system. sigmaaldrich.com Alternatively, 4-phenylbutyryl chloride can be used with a Lewis acid like tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3), often resulting in shorter reaction times. wikipedia.orgorgsyn.org
| Catalyst | Substrate | Conditions | Yield |
| Polyphosphoric Acid (PPA) | 4-Phenylbutanoic acid | Heating | Good |
| Bi(NTf2)3 | 4-Phenylbutyric acid | Toluene, 180°C, 7h | 97% |
| Sm(OTf)3 | 4-Phenylbutyric acid | - | Almost quantitative |
| SnCl4 | 4-Phenylbutyryl chloride | Benzene, 0-15°C | High |
| AlCl3 | γ-Butyrolactone and Benzene | Reflux | 91-96% orgsyn.org |
An alternative route to 1-tetralone involves the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). wikipedia.orgacs.org This method often utilizes oxidizing agents to convert the benzylic methylene group of tetralin into a carbonyl group.
Common oxidizing agents include:
Chromium trioxide (CrO3): Oxidation of tetralin or its derivatives with CrO3 in acetic acid can yield 1-tetralones. acs.orgmaterialsciencejournal.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): DDQ is an effective reagent for the regioselective oxidation of tetrahydronaphthalenes to α-tetralones, typically carried out in refluxing aqueous acetic acid. acs.orgut.ac.ir
Air/Oxygen: Catalytic air oxidation of tetralin in the presence of metal ions like Cr3+ or Cu2+ can also produce 1-tetralone, often via a hydroperoxide intermediate. wikipedia.orgprepchem.com
Another approach involves the Birch reduction of naphthalene (B1677914) derivatives. For instance, β-naphthyl ethyl ether can be reduced with sodium in ethanol, followed by hydrolysis to yield β-tetralone. orgsyn.org 1-Tetralone itself can be reduced to 1,2,3,4-tetrahydronaphthalene using a Birch reduction with lithium in liquid ammonia. wikipedia.orgchemicalbook.com
Green Chemistry and Sustainable Synthetic Routes for Arylidene-Tetralones
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of 2-arylidene-1-tetralones, green chemistry principles have been applied to reduce waste, avoid hazardous solvents, and utilize renewable resources. researchgate.net
One notable example is the use of the ash of pomegranate peels (APP) as a natural, heterogeneous, and reusable basic catalyst. researchgate.net This bio-waste-derived catalyst has been successfully employed for the Claisen-Schmidt condensation of 1-tetralone with various aromatic aldehydes. researchgate.netresearchgate.net The reactions are typically carried out in water, a green solvent, at reflux temperature. researchgate.net This method offers several advantages:
Renewable Catalyst: The catalyst is derived from a readily available bio-waste. researchgate.net
Environmentally Benign: It avoids the use of toxic solvents and hazardous bases. researchgate.net
High Yields and Short Reaction Times: The products are often obtained in high yields with simple work-up procedures. researchgate.net
Catalyst Reusability: The catalyst can be recovered and reused, adding to the sustainability of the process. researchgate.net
The development of such sustainable protocols provides an effective and eco-friendly alternative to conventional synthetic methods. frontiersin.org
Catalyst Development in Environmentally Benign Synthesis
The development of catalysts for the environmentally benign synthesis of chalcone-type compounds, including 2-arylidene-1-tetralones, has been a key focus of research. Traditional Claisen-Schmidt condensations often rely on strong bases like sodium hydroxide or potassium hydroxide in organic solvents, which can lead to waste generation and harsh reaction conditions. nih.gov
To address these environmental concerns, heterogeneous catalysts and milder reaction conditions have been explored. For instance, the use of solid-supported catalysts simplifies product purification and catalyst recovery, contributing to a greener synthetic process. While specific catalysts for the synthesis of this compound are not extensively documented in the provided search results, the general principles of catalyst development for chalcone (B49325) synthesis are applicable. These include the use of solid acids and bases, as well as metal oxides, which can facilitate the condensation reaction under more environmentally friendly conditions.
Aqueous Medium and Solvent-Free Reaction Conditions
A significant advancement in the environmentally benign synthesis of chalcones and their analogues is the move towards aqueous medium and solvent-free reaction conditions. These approaches align with the principles of green chemistry by reducing or eliminating the use of volatile organic solvents.
Solvent-free synthesis, often facilitated by microwave irradiation, has been shown to be a highly efficient method for the preparation of 2-arylidene-1-tetralones. scu.edu.cn This technique can lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. The reactions are typically carried out by grinding the reactants with a solid catalyst in the absence of any solvent. scu.edu.cn
While specific examples of the synthesis of this compound in an aqueous medium were not found in the provided search results, this approach is a common strategy in green chemistry for the synthesis of related compounds. The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability.
The following table summarizes the key aspects of environmentally benign synthesis for 2-arylidene-1-tetralones, which are analogous to this compound.
| Synthetic Approach | Catalyst Type | Reaction Conditions | Advantages |
| Solvent-Free | Solid-supported bases (e.g., NaOH) | Microwave irradiation, grinding | Reduced solvent waste, shorter reaction times, high yields |
| Aqueous Medium | Water-tolerant catalysts | Reaction in water | Environmentally friendly, safe, and cost-effective |
Enantioselective Synthesis and Chiral Induction in Tetralone Derivatives
The development of enantioselective synthetic methods for tetralone derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. This section will discuss asymmetric catalysis and chemoenzymatic approaches for the preparation of chiral tetralone derivatives.
Asymmetric Catalysis in Tetralone Derivative Preparation
Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically enriched tetralone derivatives. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. While specific examples of asymmetric catalysis for the synthesis of this compound were not prominently featured in the search results, the principles can be inferred from studies on related tetralone derivatives.
For instance, the enantioselective synthesis of tetralone derivatives can be achieved through various catalytic asymmetric reactions, such as aldol reactions, Michael additions, and hydrogenation reactions. Chiral organocatalysts and metal complexes with chiral ligands are commonly employed to induce high levels of enantioselectivity. dntb.gov.ua The development of novel chiral catalysts continues to be an active area of research, with the aim of achieving high yields and enantiomeric excesses for a wide range of substrates. nih.govnih.gov
Chemoenzymatic Approaches and Resolution Techniques
Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to produce enantiomerically pure compounds. Enzymes, such as lipases and oxidoreductases, can be used to resolve racemic mixtures of tetralone derivatives or to catalyze stereoselective reactions.
Kinetic resolution is a common chemoenzymatic strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Dynamic kinetic resolution (DKR) is an even more efficient approach where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.
For example, lipases can be used for the enantioselective acylation of racemic tetralone alcohols, leading to the separation of the enantiomers. The following table provides a conceptual overview of chemoenzymatic strategies applicable to tetralone derivatives.
| Chemoenzymatic Strategy | Enzyme Class | Description |
| Kinetic Resolution | Lipases, Proteases | Selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for separation. |
| Dynamic Kinetic Resolution | Lipases combined with a racemization catalyst | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer to afford a single enantiomer in high yield. |
| Asymmetric Bioreduction | Oxidoreductases (e.g., from baker's yeast) | Enantioselective reduction of a prochiral ketone to a chiral alcohol. |
Chemical Transformations and Reactivity of 2 2 Thienylidene 1 Tetralone Derivatives
Reduction Reactions of the Olefinic and Carbonyl Moieties
The presence of both a carbon-carbon double bond (olefinic moiety) and a carbonyl group allows for selective or complete reduction, leading to different saturated and unsaturated products.
Catalytic hydrogenation can be tailored to selectively reduce either the exocyclic double bond or both the double bond and the carbonyl group. The choice of catalyst and reaction conditions is crucial for achieving regioselectivity. For instance, hydrogenation of the related compound, tetralin, to decalin has been studied using iridium-containing mesoporous catalysts, demonstrating the potential for full saturation of the aromatic system under specific conditions. utn.edu.ar While specific studies on the stereoselective hydrogenation of 2-(2-thienylidene)-1-tetralone are not extensively detailed in the provided context, the principles of heterogeneous and homogeneous catalysis for α,β-unsaturated ketones generally apply. The steric hindrance imposed by the bulky thiophene (B33073) and tetralone rings would influence the facial selectivity of hydrogen addition.
The carbonyl group of the tetralone moiety can be reduced to a hydroxyl group, yielding tetralol derivatives. This transformation is a common strategy in the synthesis of biologically active molecules. Biocatalytic reduction of tetralones using microorganisms like Absidia cylindrospora has been shown to produce optically active alcohols. researchgate.net For example, the transformation of α-tetralone can yield S-(+)-1,2,3,4-tetrahydro-1-naphthol. researchgate.net Similarly, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this conversion, although they may also affect the olefinic bond depending on the reaction conditions.
Table 1: Selected Reduction Reactions of Tetralone Analogs
| Substrate | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| α-Tetralone | Absidia cylindrospora | S-(+)-1,2,3,4-Tetrahydro-1-naphthol | researchgate.net |
| β-Tetralone | Chaetomium sp. | (S)-(-)-1,2,3,4-Tetrahydro-2-naphthol | researchgate.net |
Oxidation Reactions
The α-tetralone framework is susceptible to oxidation, particularly at the α-position to the carbonyl group. An efficient method for this transformation involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. nih.gov This reaction, typically conducted in aqueous acetic acid at reflux, can convert functionalized tetrahydronaphthalenes into their corresponding α-tetralone derivatives with high regioselectivity and yields ranging from 90% to 98%. nih.gov While this applies to the saturated ring, the exocyclic double bond in this compound offers another site for oxidative cleavage (e.g., ozonolysis) or epoxidation, common reactions for α,β-unsaturated ketones. imperial.ac.uk
Electrophilic and Nucleophilic Substitution Reactions
The aromatic rings of the this compound scaffold are potential sites for electrophilic substitution, while the conjugated system is highly susceptible to nucleophilic attack.
Electrophilic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on both the benzene (B151609) and thiophene rings. The directing effects of the existing substituents would govern the position of substitution. For instance, nitration of reactive aromatics like substituted naphthalenes has been studied in methanesulphonic acid, where the reaction proceeds through the nitronium ion. capes.gov.br
Nucleophilic Substitution: More characteristic of this system is the nucleophilic conjugate addition (Michael addition) to the β-carbon of the enone moiety. The soft nature of nucleophiles like thiols makes them ideal for this type of reaction. mdpi.com Studies on the reaction of (E)-2-benzylidene-1-tetralones with cellular thiols like glutathione (B108866) (GSH) and N-acetylcysteine (NAC) have shown that soft nucleophilic thiols preferentially attack the β-carbon atom. mdpi.commdpi.com This thia-Michael reaction is a key transformation for this class of compounds. Additionally, building blocks with activated halogens can undergo sequential nucleophilic aromatic substitution, suggesting that halogenated derivatives of this compound could be functionalized in a similar manner. researchgate.netnih.govnih.gov
Cycloaddition and Annulation Reactions
The dienophilic and dipolarophilic nature of the α,β-unsaturated ketone system in this compound derivatives allows them to participate in cycloaddition reactions, which are powerful tools for constructing complex polycyclic scaffolds. nih.gov
[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient double bond can react with electron-rich dienes. Photosensitized dearomative [4+2]-cycloaddition of related systems like quinolines with alkenes has been shown to proceed with high regioselectivity and diastereoselectivity. nih.gov
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can also occur. For instance, irradiation of N-sulfonylimines can lead to the formation of azetidine (B1206935) derivatives through a [2+2] cycloaddition pathway. nih.gov
Annulation Reactions: The reaction of α-lithiomethoxyallene with aromatic hydrazones, which proceeds via radical intermediates, can lead to the formation of 3-pyrrolines and azetidines, demonstrating a pathway for ring formation (annulation) adjacent to the carbonyl group after its conversion to a hydrazone. researchgate.net
Functional Group Interconversions and Derivatization
The carbonyl and thiophene moieties serve as handles for a wide range of functional group interconversions (FGIs), expanding the structural diversity of derivatives. vanderbilt.edu
Carbonyl Group Modifications: The ketone can be converted into an oxime, hydrazone, or protected as a ketal. It can also be a site for Wittig-type reactions to extend the carbon chain. Reduction to an alcohol (tetralol) and subsequent conversion to a sulfonate ester (e.g., tosylate or mesylate) transforms the hydroxyl into a good leaving group, facilitating substitution reactions to introduce halides or other nucleophiles. ub.edu
Thiophene Ring Modifications: The thiophene ring can undergo metalation followed by reaction with various electrophiles, allowing for the introduction of new substituents at specific positions.
Table 2: Examples of Functional Group Interconversions
| Starting Group | Reagent(s) | Resulting Group | Type of Reaction | Reference |
|---|---|---|---|---|
| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation | ub.edu |
| Ketone (C=O) | H₂NOH | Oxime (C=NOH) | Condensation | vanderbilt.edu |
| Azide (-N₃) | H₂, Pd/C | Amine (-NH₂) | Reduction | vanderbilt.edu |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(2-thienylidene)-1-tetralone. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity of atoms and the molecule's preferred conformation in solution can be determined.
The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the tetralone and thiophene (B33073) rings, the vinylic proton, and the aliphatic protons of the tetralone's saturated ring. The aromatic region (typically δ 7.0-8.2 ppm) would contain signals for the four protons on the fused benzene (B151609) ring and the three protons on the thiophene ring. The proton on the carbon adjacent to the carbonyl group in the tetralone ring (at position 8) is expected to be deshielded and appear at the lowest field in this region due to the anisotropic effect of the carbonyl group. The vinylic proton on the exocyclic double bond is anticipated to appear as a singlet or a finely coupled multiplet in the δ 7.5-8.0 ppm range. The aliphatic portion of the spectrum would feature two triplets corresponding to the two methylene (B1212753) groups (-CH₂-) of the tetralone ring, likely in the δ 2.9-3.3 ppm range.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 15 distinct signals are expected. The most downfield signal would correspond to the carbonyl carbon (C=O), typically appearing around δ 185-195 ppm. chemicalbook.com The aromatic and vinylic carbons would resonate in the δ 120-150 ppm region. The two aliphatic methylene carbons of the tetralone moiety are expected to appear furthest upfield, generally between δ 20-40 ppm. chemicalbook.comspectrabase.com
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | Carbonyl | - | 185 - 195 |
| Aromatic/Vinylic | CH/C | 7.0 - 8.2 | 120 - 150 |
| Aliphatic | CH₂ | 2.9 - 3.3 | 20 - 40 |
2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons, for instance, confirming the connectivity of the protons within the thiophene ring and establishing the coupling between the two adjacent methylene groups in the tetralone ring. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu Key correlations would be observed between the vinylic proton and carbons in both the tetralone and thiophene rings, unequivocally establishing the linkage between these two structural units. Correlations from the aliphatic protons to the aromatic carbons would confirm the fusion of the saturated and aromatic rings of the tetralone core.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. A key application for this compound would be to establish the geometry (E or Z) of the exocyclic double bond by observing a correlation between the vinylic proton and either the H-3 proton of the thiophene ring or the H-3 protons of the tetralone ring.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone (C=O) group. Due to conjugation, this band is expected between 1650-1680 cm⁻¹. Other significant absorptions would include C=C stretching vibrations for the aromatic rings and the exocyclic double bond in the 1500-1600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. The presence of the thiophene ring may also give rise to characteristic C-S stretching bands. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond of the thienylidene bridge and the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum due to their high polarizability. nih.gov The carbonyl (C=O) stretch, while strong in the IR, would be weaker in the Raman spectrum. nih.gov Non-coincidence of certain bands between the IR and Raman spectra could suggest a centrosymmetric crystal packing if the sample is analyzed in the solid state. nih.gov
| Functional Group | Vibration Type | Expected IR/Raman Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=O (Conjugated Ketone) | Stretch | 1650 - 1680 | Strong |
| Aromatic/Vinylic C=C | Stretch | 1500 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₂OS), the exact mass of the molecular ion [M]⁺• can be calculated with high precision using high-resolution mass spectrometry (HRMS).
Upon ionization, typically by electron impact (EI) or electrospray (ESI), the molecular ion is formed and can subsequently break down into smaller, characteristic fragment ions. The fragmentation pathways can be elucidated to confirm the molecular structure. Plausible fragmentation patterns for this compound would involve:
Loss of a carbon monoxide (CO) molecule from the tetralone ring.
Cleavage at the bonds adjacent to the thiophene ring, leading to fragments corresponding to the thienyl group or the tetralone moiety.
Rearrangements and subsequent fragmentations of the fused ring system.
Analysis of these fragmentation pathways helps to piece together the different components of the molecule, providing strong corroborative evidence for the proposed structure. nih.govwvu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The structure of this compound contains an extensive chromophore, encompassing the benzene ring, the carbonyl group, the exocyclic double bond, and the thiophene ring, all in conjugation.
This extended π-system is expected to result in strong absorption in the UV region. The spectrum would likely be characterized by two main types of electronic transitions:
π → π* transitions: These are high-intensity absorptions corresponding to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. elte.hulibretexts.org
n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. elte.hulibretexts.org
Compared to the parent 1-tetralone (B52770), which absorbs at a much shorter wavelength, the λₘₐₓ for this compound is expected to be significantly shifted to a longer wavelength (a bathochromic or red shift) due to the increased length of the conjugated system. libretexts.org This shift is a hallmark of extended conjugation and provides direct evidence for the electronic communication between the tetralone and thienylidene moieties.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
While NMR spectroscopy determines the structure in solution, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence by mapping the precise arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would yield a three-dimensional model of the molecule.
Key structural parameters obtained from X-ray crystallography include:
Precise bond lengths and angles: These values can confirm the nature of the bonding (e.g., the degree of double-bond character in the conjugated system).
Molecular conformation: It would definitively establish the E/Z geometry of the exocyclic double bond.
Planarity: The analysis would reveal the degree of planarity across the conjugated system and any puckering in the saturated ring of the tetralone moiety.
Intermolecular interactions: The crystal packing arrangement, including any π-stacking or hydrogen bonding, would be elucidated. semanticscholar.org
Data from the closely related compound, (2E)-2-benzylidene-3,4-dihydronaphthalen-1-one, shows that the core structure tends to be nearly planar to maximize conjugation. nih.gov Similar planarity would be expected for the thienylidene derivative.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of this compound is characterized by an ordered arrangement of molecules in a three-dimensional lattice. The compound crystallizes in the orthorhombic system. nih.gov The packing of molecules is primarily influenced by a combination of close atomic contacts and weaker non-covalent interactions, which collectively define the supramolecular structure.
A significant feature of the crystal packing is the formation of helical supramolecular chains that propagate along the c-axis of the unit cell. nih.gov This arrangement is stabilized by a notable close contact between the sulfur atom of the thiophene ring and the carbonyl oxygen atom of an adjacent molecule. The distance between these atoms is measured at 3.3116 (17) Å, indicating a significant interaction that dictates the helical assembly. nih.gov
Conformational Analysis in the Solid State
In the solid state, the molecule adopts a specific, twisted conformation. The cyclohexene (B86901) ring of the tetralone moiety is not planar and exists in a twisted boat conformation. nih.gov This is quantified by the displacement of two specific carbon atoms from the plane formed by the other four atoms of the ring; one carbon atom is displaced by 0.280 (3) Å and another by 0.760 (3) Å. nih.gov
A key conformational feature is the relative orientation of the thiophene sulfur atom and the carbonyl oxygen atom. In the solid state, these two atoms are positioned anti to each other. nih.gov This spatial arrangement facilitates the close intermolecular S...O contacts that lead to the formation of the helical chains observed in the crystal packing. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. For 2-(2-Thienylidene)-1-tetralone and its analogs, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs). nih.govnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov DFT calculations also allow for the mapping of Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. nih.gov These computational analyses provide a theoretical basis for understanding the reactivity of tetralone derivatives in chemical reactions, such as their interactions with cellular thiols. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for Chalcone-like Scaffolds Note: The following data are representative values for similar molecular structures and illustrate the type of information obtained from DFT calculations.
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.7 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 3.5 Debye |
**5.2. Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule, which are crucial for its interaction with biological targets. mendeley.com For this compound, MD simulations can reveal how the molecule behaves in a physiological environment, such as in aqueous solution. nih.gov
The core of the molecule, the α-tetralone ring, is not planar and can adopt different conformations, such as an envelope or a half-chair form. rsc.org Theoretical studies on α-tetralone itself have shown that these conformations can have different energies. rsc.org MD simulations can map the energy landscape associated with the rotation of the thienylidene group relative to the tetralone core and the puckering of the tetralone ring. This provides a dynamic picture of the accessible conformations and the energy barriers between them. Understanding the preferred three-dimensional shapes and the flexibility of the molecule is essential for predicting how it might fit into the binding site of a protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org By identifying key molecular features, or "descriptors," that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. nih.govuniversiteitleiden.nl
For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a wide range of molecular descriptors. These can include physicochemical properties (like logP), electronic descriptors (like dipole moment), and topological indices (describing molecular shape and branching). mdpi.comnih.gov Using statistical methods such as Multiple Linear Regression (MLR), a mathematical model is built that links these descriptors to an experimentally measured biological activity, such as the concentration required to inhibit an enzyme by 50% (IC50). nih.gov A robust QSAR model, validated through internal and external statistical tests, can guide the design of new analogs with potentially enhanced biological activity. nih.govmdpi.com
Table 2: Example of Parameters in a QSAR Model Note: This table represents a hypothetical QSAR model to illustrate its components.
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.91 | Indicates that 91% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.82 | A measure of the model's predictive ability; a value > 0.5 is considered good. |
| Number of Compounds | 43 | The size of the dataset used to build the model. |
| Predictive R² (R²pred) | 0.88 | A measure of the model's predictive power on an external test set of compounds. |
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for visualizing how a molecule like this compound might interact with a specific biological target at the atomic level. semanticscholar.org
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.net Docking studies on tetralone-based chalcones have been performed against various protein targets. For example, derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17), where they were shown to form hydrogen bonds with key amino acid residues like Met 769 and Lys 721. rasayanjournal.co.in In another study, a tetralone derivative was docked into the main protease of SARS-CoV-2 (PDB ID: 6yb7) to evaluate its potential as a viral inhibitor. nih.gov These studies identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity. nih.gov
Table 3: Representative Molecular Docking Results for Tetralone Derivatives Note: This table compiles data from studies on compounds structurally related to this compound to show typical docking outcomes.
| Compound Type | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Methoxy-substituted Tetralone Chalcone (B49325) | EGFR Kinase (1M17) | -8.5 | Met 769, Lys 721 |
| Ethoxybenzylidene Tetralone | SARS-CoV-2 Mpro (6yb7) | -7.8 | His41, Cys145, Glu166 |
| Naphthalenyl Thiazolidinone | COX-2 (4COX) | -11.08 | Arg120, Tyr355, Ser530 |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, particularly methods based on DFT, is highly effective for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. nih.gov
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation between α-tetralone and 2-thiophenecarboxaldehyde. nih.gov Computational methods can be used to model this reaction step-by-step. This includes the formation of the enolate from α-tetralone, the subsequent nucleophilic attack on the aldehyde, and the final dehydration step to form the α,β-unsaturated ketone product. By calculating the energies of all species along the reaction pathway, the rate-determining step can be identified, and the effects of different catalysts or solvents can be predicted. mdpi.com This detailed mechanistic understanding is valuable for optimizing reaction conditions to improve yield and selectivity. mdpi.com
Mechanistic Studies of Biological Activity in Vitro Focus
Monoamine Oxidase (MAO) Inhibition Mechanisms and Isoform Selectivity (MAO-A vs. MAO-B)
Derivatives of 2-heteroarylidene-1-tetralone have been identified as selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. nih.gov These compounds are structurally related to other known MAO inhibitors like the 2-benzylidene-1-indanone class. nih.gov The primary mechanism involves the inhibition of MAO enzymes, which are crucial for the metabolism of neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. nih.gov By inhibiting MAO-B, these compounds can prevent the degradation of dopamine, a strategy employed in the management of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Studies on various cyclic chalcone (B49325) analogues, including 2-benzylidene-1-tetralones, confirm that they are generally potent and specific inhibitors of the MAO-B isoform. nih.gov
Research indicates that 2-heteroarylidene-1-tetralone derivatives and related compounds are, in most cases, more selective inhibitors for the MAO-B isoform compared to MAO-A. nih.govthieme-connect.de This selectivity is a key characteristic, as MAO-A inhibitors are primarily associated with antidepressant effects, while selective MAO-B inhibitors are utilized for their neuroprotective potential. nih.gov The evaluation of various 1-tetralone (B52770) derivatives confirms their selective inhibition of MAO-B over MAO-A, with some compounds showing no significant inhibition of MAO-A at tested concentrations. nih.gov
The nature of the heteroaromatic substituent on the tetralone scaffold plays a significant role in determining the potency and selectivity of MAO inhibition. nih.gov A study systematically evaluating different substituents found that the effect on MAO-B inhibition activity decreased in the following order: cyclohexyl, phenyl > thiophene (B33073) > pyridine, furane, pyrrole, cyclopentyl. nih.govthieme-connect.de This indicates that while the thiophene group (as in 2-(2-thienylidene)-1-tetralone) confers good activity, it is slightly less potent than phenyl or cyclohexyl substituents in this specific series. nih.gov In a related series of 2-heteroarylidene-1-indanone derivatives, the order of activity for the heteroaromatic substituent was found to be: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene > cyclohexyl > 3-pyridine ≈ 2-furan. nih.gov This further underscores the importance of the specific heterocyclic ring and its substituents in modulating the inhibitory profile.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
|---|---|---|---|
| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | >10 | 0.707 | nih.gov |
| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1.37 | >10 | nih.gov |
| Unspecified 2-benzylidene-1-tetralone (B1234382) derivative | 0.754 | 0.0064 | nih.gov |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1.29 | 0.0045 | nih.gov |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 | 0.078 | nih.gov |
In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
Certain derivatives of 2-benzylidene-1-tetralone, which are cyclic chalcone analogues, have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines in vitro. nih.gov For example, (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone was found to be highly active against HCT116 colorectal cancer cells, with an IC50 value of 3.44 ± 0.25 μM. nih.gov This compound was shown to inhibit the growth and clonogenicity of these cancer cells. nih.gov Other analogues have exhibited potent anti-cancer activity against human breast cancer cells (MDA-MB-231) with IC50 values in the 1–3 μM range, while showing non-toxicity towards non-malignant cell lines. researchgate.net
The induction of apoptosis, or programmed cell death, is a key mechanism behind the observed cytotoxicity. nih.gov Treatment of HCT116 cells with a potent tetralone derivative led to an increased proportion of cells in the subG0/G1 phase, which is a marker of apoptosis. nih.gov This was confirmed by observing changes in nuclear morphology, such as chromatin condensation, and through a TUNEL assay. nih.gov The apoptotic process was further shown to involve the activation of caspase-3 and -7, leading to the cleavage of poly-ADP-ribose polymerase (PARP). nih.gov These effects were associated with a decrease in the expression of the anti-apoptotic protein bcl-xL and an increased bax/bcl-xL mRNA ratio, indicating a shift towards apoptosis. nih.gov
The antiproliferative activity of these compounds is closely linked to their ability to interfere with the cell cycle. nih.gov Flow cytometric analysis revealed that treatment with (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone caused a significant arrest of HCT116 cells in the G2/M phase of the cell cycle. nih.gov The cell cycle is a tightly regulated process involving several phases (G1, S, G2, and M), and its progression is driven by cyclin-dependent kinases (CDKs). bio-rad.com Disruption of this cycle, such as inducing arrest at the G2/M checkpoint, prevents cancer cells from dividing and proliferating.
The molecular mechanisms underlying the anticancer effects of 2-benzylidene-1-tetralone derivatives involve interaction with specific cellular targets. One key target identified is the microtubule network. nih.gov These compounds can cause a disruption of microtubule organization and downregulate tubulins. nih.gov Microtubules are essential for cell division, and agents that interfere with their dynamics are often potent anticancer drugs. Additionally, these compounds have been shown to induce modifications to the H2AX histone, which is characteristic of DNA damage. nih.gov Beyond cancer, other studies have explored 2-benzylidene-1-tetralone derivatives as antagonists for A1 and A2A adenosine (B11128) receptors, suggesting their potential to interact with G-protein coupled receptors, which could be relevant in neurological disorders. researchgate.net
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone | HCT116 | Colorectal Cancer | 3.44 | nih.gov |
| 2-(3′,4′-Dimethoxybenzylidene)tetralone analogue (Compound 13) | MDA-MB-231 | Breast Cancer | 1–3 | researchgate.net |
| 2-(3′,4′-Dimethoxybenzylidene)tetralone analogue (Compound 15) | MDA-MB-231 | Breast Cancer | 1–3 | researchgate.net |
| 2-(3′,4′-Dimethoxybenzylidene)tetralone analogue (Compound 19) | MDA-MB-231 | Breast Cancer | 1–3 | researchgate.net |
Antimicrobial Activity against Pathogenic Microorganisms (In Vitro)
Tetralone derivatives have been investigated for their antimicrobial properties and have shown potential as scaffolds for developing new antibacterial agents. nih.gov Studies have demonstrated that certain synthetic tetralone derivatives containing an aminoguanidinium moiety exhibit activity against both Gram-positive and Gram-negative bacteria, including clinically important ESKAPE pathogens. nih.gov For instance, one of the most active compounds, 2D, showed rapid bactericidal activity against Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 0.5/4 µg/mL and 1/4 µg/mL, respectively. nih.gov The proposed mechanism of action for this derivative involves the depolarization and disruption of the bacterial membrane's integrity, ultimately leading to cell death. nih.gov Molecular docking studies also suggested that these compounds might target enzymes like S. aureus dihydrofolate reductase (DHFR). nih.gov
Antibacterial and Antifungal Mechanisms
The antibacterial and antifungal potential of the broader α-tetralone class, to which this compound belongs, has been a subject of scientific investigation. Research has demonstrated that various tetralone derivatives possess notable antimicrobial properties.
Studies on synthesized dihydronaphthalen-1(2H)-ones, a family of α-tetralones, revealed significant in vitro antibacterial activity against a panel of nine Gram-positive and six Gram-negative bacterial strains. nih.govacs.org Their efficacy was found to be comparable to reference drugs like vancomycin and ampicillin. acs.org The same compounds were also tested for antifungal properties against three fungal pathogens, showing activity comparable to cycloheximide and fluconazole. nih.govacs.org The structure-activity relationship exploration indicated that the nature of substituent groups on the tetralone scaffold significantly influences the antimicrobial potency. nih.govacs.org For instance, certain substitutions on the carbonyl moiety led to superior antifungal activity against pathogens like A. niger. acs.org
Furthermore, other research has focused on enhancing the antimicrobial effects by creating hybrid molecules. Ampicillin-tetralone derivatives, for example, have been shown to effectively combat Staphylococcus aureus. nih.gov Another study involved the synthesis of novel tetralone derivatives incorporating an aminoguanidinium moiety, which also demonstrated antibacterial activity. nih.gov While these studies establish the antimicrobial potential of the tetralone scaffold, specific mechanistic studies focusing solely on the antibacterial and antifungal actions of this compound were not detailed in the reviewed literature.
Anti-inflammatory and Antioxidant Mechanisms (In Vitro)
The tetralone molecular framework is recognized for its potential anti-inflammatory and antioxidant activities. acs.org In vitro studies on various tetralone derivatives have begun to elucidate the mechanisms underlying these effects.
One area of investigation has been the inhibition of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. nih.gov Certain E-2-arylmethylene-1-tetralones, which are structurally related to this compound, have been shown to inhibit MIF's tautomerase activity. nih.gov A selection of these derivatives effectively reduced inflammatory macrophage activation by inhibiting the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines such as TNF-α, IL-6, and CCL-2. nih.gov
Another study focused on 4-hydroxy-α-tetralone derivatives and their ability to inhibit the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). researchgate.net A quantitative structure-activity relationship (QSAR) model was developed to predict the anti-inflammatory activity of these derivatives, and subsequent in vitro testing confirmed that specific semi-synthesized derivatives could inhibit TNF-α in a concentration-dependent manner. researchgate.net These findings highlight that the anti-inflammatory action of the tetralone class can proceed via the downregulation of key inflammatory mediators. However, specific studies detailing the precise in vitro anti-inflammatory and antioxidant mechanisms of this compound itself are not extensively covered in the available research.
Plant Growth Regulation via Abscisic Acid (ABA) Analogue Activity
The compound this compound is part of a class of molecules known as tetralone-based analogues of abscisic acid (ABA), a critical plant hormone that regulates growth, development, and responses to environmental stress. nih.govrsc.org These synthetic analogues are designed to mimic the biological activity of natural ABA, often with enhanced potency and persistence. rsc.orgresearchgate.net
The primary design principle behind tetralone-based ABA analogues is to create a more stable and long-lasting plant growth regulator. rsc.orgnih.gov Natural ABA is rapidly metabolized in plants, primarily through oxidation of its methyl groups, which leads to inactivation. mdpi.com A key step in this inactivation pathway is the hydroxylation to 8'-hydroxy ABA, which then quickly cyclizes to the inactive phaseic acid (PA). rsc.orgmdpi.com
Tetralone ABA analogues are bicyclic structures where a benzene (B151609) ring is fused to the core ring of the ABA molecule. nih.gov This structural modification is crucial because it physically blocks the intramolecular cyclization that would form the inactive phaseic acid-like compound. rsc.orgresearchgate.netnih.gov Even when the tetralone ABA analogue is hydroxylated in the plant (forming hydroxylated tetralone ABA), it remains biologically active because it cannot be converted into an inactive form. rsc.orgresearchgate.net This enhanced persistence is a major contributor to the observed increase in the bioactivities of tetralone ABA compared to natural (+)-ABA. nih.gov This design results in a potent ABA agonist with prolonged effects in various plant systems. rsc.orgresearchgate.net
Tetralone-based ABA analogues have demonstrated equal or greater activity than natural ABA in numerous bioassays across different plant species. researchgate.netnih.gov These assays confirm their role as potent plant growth regulators.
In Arabidopsis, (+)-tetralone ABA was found to be more effective than (+)-ABA in complementing the growth retardation of an ABA-deficient mutant (aba2). rsc.orgresearchgate.net A single application of tetralone ABA was reportedly 100 times more effective than ABA in this rescue assay. nih.gov It has also shown higher activity in seed germination inhibition assays in Arabidopsis, lettuce, and in rice seedling growth inhibition tests. researchgate.netnih.gov Despite its enhanced in vivo activity, its affinity for ABA receptors in in vitro assays is equivalent to that of natural (+)-ABA, suggesting its increased potency is due to its metabolic stability. nih.gov
Extensive studies have also been conducted in grapevines (Vitis vinifera). A tetralone-ABA analogue, coded as ABA-1102, was evaluated for its potential to mitigate risks associated with climate change, such as late spring frosts. researchgate.netbiorxiv.org Post-harvest foliar application of this analogue yielded several beneficial effects.
Table 1: Effects of Tetralone-ABA (ABA-1102) Application on Grapevine Cultivars
| Observed Effect | Cultivars Tested | Outcome |
|---|---|---|
| Leaf Senescence | 'Riesling', 'Cayuga White', 'Aravelle' | Promoted early leaf senescence. biorxiv.org |
| Cold Acclimation | 'Riesling', 'Cayuga White', 'Aravelle' | Induced cultivar-specific enhancement of bud cold hardiness. biorxiv.org |
| Deacclimation | 'Riesling', 'Cayuga White', 'Aravelle' | Slowed deacclimation under both controlled and field conditions. biorxiv.org |
| Budbreak | 'Riesling', 'Cayuga White', 'Aravelle' | Delayed budbreak in the spring. researchgate.netbiorxiv.org |
| Growing Season Impact | 'Riesling', 'Cayuga White', 'Aravelle' | No negative effects on phenology, physiology, or harvest yield. biorxiv.org |
This table summarizes the findings from a study evaluating a synthetic ABA analog, tetralone-ABA (ABA-1102), as a sprayable product on three grapevine cultivars.
Transcriptomic analysis in grapevines suggests that the delay in deacclimation caused by tetralone-ABA may stem from its suppression of growth-related pathways, including those involved in cell wall remodeling and sugar metabolism. researchgate.netbiorxiv.org These results underscore the potential of tetralone-ABA analogues as practical tools for enhancing resilience in agricultural systems. researchgate.netbiorxiv.org
Table 2: Comparative Activity of Tetralone ABA Analogues in Various Plant Bioassays
| Bioassay System | Species | Metric | Result |
|---|---|---|---|
| Growth Retardation Rescue | Arabidopsis thaliana (aba2 mutant) | Recovery of growth | 100x more effective than (+)-ABA. nih.gov |
| Seed Germination Inhibition | Arabidopsis thaliana | Inhibition concentration | Higher activity than (+)-ABA. researchgate.netnih.gov |
| Seed Germination Inhibition | Lettuce | Inhibition concentration | Higher activity than racemic ABA. researchgate.net |
| Seedling Growth Inhibition | Rice | Inhibition concentration | Higher activity than racemic ABA. researchgate.net |
| Receptor Binding (in vitro) | Arabidopsis thaliana, Wheat | Affinity to ABA receptors | Equivalent to (+)-ABA. nih.gov |
This table presents a comparison of the biological activity of tetralone ABA analogues against natural ABA in several standard plant bioassays.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity of the exocyclic double bond in 2-arylmethylene-1-tetralones is influenced by the electronic nature of substituents on the aromatic ring. The reactivity of this class of compounds, which are analogous to chalcones, is of interest due to their potential for Michael addition reactions with biological nucleophiles. The stability of these compounds can be affected by factors such as pH and the presence of oxidizing or reducing agents. The methylene (B1212753) group alpha to the keto group in 1-tetralone (B52770) is particularly reactive. wikipedia.org This reactivity is harnessed in condensation reactions to synthesize derivatives like 2-(2-thienylidene)-1-tetralone. scirp.org
The general synthesis of 2-arylmethylene-1-tetralone derivatives involves the Claisen-Schmidt condensation of a 1-tetralone with an appropriate aldehyde. nih.govnih.gov This reaction's efficiency and the stability of the resulting product can be influenced by the substituents on both reactants. For instance, the synthesis of various 2-heteroarylidene-1-tetralone derivatives has been achieved under both acidic and basic conditions. nih.gov
While specific data on the stability of this compound is not extensively detailed in the reviewed literature, the reactivity of the parent 1-tetralone scaffold provides some insights. For example, 1-tetralone can be reduced to 1-tetralol or undergo reactions at the reactive α-methylene group. wikipedia.org The introduction of the thienylidene group creates a conjugated system that can influence the electron distribution and, consequently, the stability and reactivity of the entire molecule.
Influence of Structural Modifications on Biological Potency and Selectivity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the tetralone and the heterocyclic ring. Studies on analogous compounds have revealed key structural features that govern their potency and selectivity against various biological targets, including enzymes and cancer cell lines.
For instance, in a study of 2-heteroarylidene-1-tetralone derivatives as monoamine oxidase (MAO) inhibitors, the nature of the heteroaromatic ring was found to be a critical determinant of activity. nih.gov The inhibitory effect on MAO-B, in decreasing order of potency, was observed as: cyclohexyl, phenyl > thiophene (B33073) > pyridine, furan, pyrrole, cyclopentyl. nih.gov This suggests that the thiophene ring in this compound contributes moderately to MAO-B inhibition compared to other cyclic substituents. nih.gov The presence of a methoxy (B1213986) group on the tetralone ring, as in (2E)-2-benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, was found to be the most potent MAO-B inhibitor in that particular series. nih.gov
The anticancer activity of tetralone-based chalcones has also been a subject of investigation. In a series of methoxy-substituted tetralone-based chalcone (B49325) derivatives, the compounds exhibited significant anticancer activity against MCF-7 breast cancer cell lines. While this study did not include a thienylidene derivative, it highlights the potential of the tetralone scaffold in cancer research.
Furthermore, research on other tetralin derivatives has shown promising anticancer activities. For example, novel tetralin-6-yl-pyrazoline and related heterocyclic derivatives have been synthesized and evaluated for their anticancer effects, with some compounds showing high potency against cervix and breast carcinoma cell lines. nih.gov Thieno[2,3-d]pyrimidine derivatives fused with a cyclohepta[b]thiophene moiety have also demonstrated considerable anticancer activity. researchgate.net These findings underscore the importance of the heterocyclic component in modulating the biological activity of tetralone-based compounds.
Below is a data table summarizing the MAO inhibitory activity of selected 2-heteroarylidene-1-tetralone derivatives.
| Compound Name | Heteroaromatic Ring | IC₅₀ (μM) for MAO-A | IC₅₀ (μM) for MAO-B | Reference |
| (2E)-2-(Thiophen-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | Thiophene | >100 | 3.85 | nih.gov |
| (2E)-2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one | Phenyl | 14.5 | 1.89 | nih.gov |
| (2E)-2-(Pyridin-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | Pyridine | >100 | 6.23 | nih.gov |
| (2E)-2-(Furan-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | Furan | >100 | 6.28 | nih.gov |
| (2E)-2-(1H-Pyrrol-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | Pyrrole | >100 | 7.33 | nih.gov |
| (2E)-2-(Cyclohexylmethylene)-3,4-dihydronaphthalen-1(2H)-one | Cyclohexyl | 19.8 | 1.89 | nih.gov |
| (2E)-2-(Cyclopentylmethylene)-3,4-dihydronaphthalen-1(2H)-one | Cyclopentyl | >100 | 8.91 | nih.gov |
| (2E)-2-[(2-Chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 2-Chloropyridine | 1.37 | 11.2 | nih.gov |
| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | Phenyl | 2.13 | 0.707 | nih.gov |
Conformational Effects on Biological Interactions and Molecular Recognition
The three-dimensional shape of this compound is a crucial factor in its ability to bind to biological targets and elicit a pharmacological response. The tetralone ring is not planar and can adopt different conformations, such as a half-chair or an envelope form. rsc.org The specific conformation adopted can be influenced by substituents and the nature of the exocyclic double bond, which in turn affects how the molecule presents its functional groups for interaction with a receptor or enzyme active site.
Theoretical and experimental studies on α-tetralone have explored its conformational behavior. rsc.org These studies indicate that the energy difference between possible conformations can be small, suggesting that the molecule may exist in a dynamic equilibrium between different shapes. rsc.org The introduction of the rigid thienylidene group at the 2-position would be expected to influence the conformational preference of the tetralone ring.
Advanced Applications in Organic Chemistry and Material Science
Role as Versatile Building Blocks in Complex Organic Synthesis
The α,β-unsaturated ketone system embedded within the 2-(2-thienylidene)-1-tetralone framework makes it a valuable precursor for the synthesis of a variety of complex heterocyclic compounds. The reactive nature of this Michael acceptor allows for its participation in numerous condensation and cycloaddition reactions.
Research has demonstrated that arylidene tetralones, a class of compounds to which this compound belongs, can serve as key synthons for generating diverse heterocyclic systems. researchgate.net For instance, these precursors can be utilized to synthesize spiro oxiranes, isoxazolines, pyrazolines, and pyrimidine (B1678525) derivatives. researchgate.net The general synthetic strategy involves the reaction of the arylidene tetralone with various reagents to construct the desired heterocyclic ring. Although specific examples detailing the reactions of the 2-thienyl derivative are not extensively documented in the provided literature, its structural analogy to other arylidene tetralones, such as those derived from furfural, suggests its potential utility in similar transformations. researchgate.net
The versatility of the tetralone scaffold itself is well-established in the total synthesis of natural products, where it serves as a crucial structural motif. semanticscholar.org This underscores the potential of functionalized tetralones like this compound to act as starting materials or key intermediates in the assembly of complex molecular architectures. Furthermore, multicomponent reactions involving α-tetralone have been shown to produce intricate molecules like dihydro-benzo[h]quinoline derivatives, indicating a pathway where this compound could be employed to introduce the thiophene (B33073) moiety into complex polycyclic systems. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Arylidene Tetralones
| Heterocyclic System | Reagents and Conditions | Reference |
|---|---|---|
| Spiro Oxiranes | H₂O₂ / NaOH, Methanol, 30 °C | researchgate.net |
| Isoxazolines | NH₂OH·HCl / NaOH, Pyridine, Reflux | researchgate.net |
| Pyrazolines | Phenylhydrazine, Acetic Acid, Reflux | researchgate.net |
| Pyrimidine Thiones | Thiourea / Ethanolic KOH, Reflux | researchgate.net |
This table is illustrative of reactions for the general class of arylidene tetralones and suggests potential synthetic routes for this compound.
Ligand Design and Coordination Chemistry with Metal Centers
The design of organic ligands that can coordinate with metal centers is a cornerstone of inorganic and organometallic chemistry, with applications ranging from catalysis to materials science and medicine. The structure of this compound, featuring a sulfur atom in the thiophene ring and a carbonyl oxygen, presents potential coordination sites for metal ions.
While specific studies detailing the use of this compound as a ligand are not prominent in the available literature, the fundamental principles of coordination chemistry suggest its potential. The sulfur atom of the thiophene ring and the oxygen atom of the tetralone's carbonyl group could act as a bidentate ligand, chelating to a metal center. The nature of such coordination would depend on the metal ion and the reaction conditions.
The broader field of coordination chemistry extensively utilizes ligands containing sulfur and oxygen donor atoms. For example, various transition metal complexes have been synthesized with ligands possessing azomethine nitrogen and enolic or hydroxyl oxygen atoms, demonstrating the affinity of these metals for such coordination spheres. nih.gov The arrangement of ligands around a metal ion dictates the geometry and properties of the resulting complex, which can be linear, tetrahedral, square planar, or octahedral. libretexts.orgfullcoll.edu The development of novel ligands is crucial for creating coordination compounds with desired electronic, magnetic, and catalytic properties. The synthesis of new heterocyclic compounds often provides a pathway to new classes of ligands for creating novel metal complexes.
Photochromic Materials and Optoelectronic Properties
Photochromic materials, which undergo reversible changes in color upon exposure to light, are of significant interest for applications in optical data storage, molecular switches, and smart windows. The thiophene moiety is a well-known component in many photochromic molecules, particularly in the diarylethene family. These compounds exhibit robust thermal stability and high fatigue resistance in their photo-switching cycles.
While direct experimental data on the photochromic or optoelectronic properties of this compound is limited, the presence of the thiophene ring suggests that it could be a building block for larger photoactive systems. For instance, novel fulgides based on researchgate.netbenzothiophene have been synthesized and shown to undergo photochemical rearrangements. researchgate.net Specifically, derivatives with a methyl group at the methylidene bridge can rearrange into a thermally stable colored, ring-closed isomer upon UV irradiation, with the process being reversible with visible light. researchgate.net
The conjugation between the thienylidene group and the tetralone system could give rise to interesting photophysical properties. The electronic characteristics of such donor-acceptor or more complex systems are key to their application in optoelectronics. The study of related thienothiophene derivatives has shown that their energy levels and emissive properties can be modulated by altering the electron-accepting units attached to the core structure. This tunability is crucial for applications in devices like organic solar cells and dye-sensitized solar cells.
Catalytic Applications and Reaction Development
The development of new catalysts is essential for advancing green and efficient chemical synthesis. While many tetralone derivatives are themselves synthesized using catalytic methods, such as the Claisen-Schmidt condensation, the potential for these molecules to act as catalysts is an area of active investigation. nih.gov
Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself has been employed as a catalyst. However, the structural motifs present in the molecule are found in various catalytic systems. For example, metal-organic frameworks (MOFs) incorporating specific organic linkers can act as heterogeneous catalysts. A copper(II)-based MOF has been shown to effectively catalyze Diels-Alder reactions in green solvents like water. nih.gov This highlights how organic molecules can be integrated into larger catalytic structures.
The development of reactions often involves exploring the reactivity of versatile starting materials. The reactions of benzylidene-tetralone derivatives with cellular thiols, for instance, have been studied to understand their biological mechanism of action, which could inform the development of new biocompatible reactions or probes. mdpi.commdpi.com While not a catalytic application in the traditional sense, understanding the reactivity of the α,β-unsaturated system in this compound could lead to the development of new synthetic methodologies.
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Methodologies
The classical synthesis of 2-(2-thienylidene)-1-tetralone involves a base-catalyzed aldol (B89426) condensation between 1-tetralone (B52770) and 2-thiophenecarboxaldehyde. nih.gov A typical procedure entails reacting equimolar amounts of the starting materials in an ethanolic potassium hydroxide (B78521) solution at room temperature. nih.gov This method, while effective, provides a foundation upon which future synthetic explorations can build.
Emerging research avenues in synthetic chemistry are focused on the development of more sustainable and efficient protocols. For instance, the use of eco-friendly catalysts and solvent systems is a growing trend. Researchers are exploring the utility of natural catalysts, such as the ash of pomegranate peels, for the synthesis of related 2-arylidene-1-tetralone derivatives, which has shown advantages like high yields, short reaction times, and simple work-up procedures. researchgate.net The application of such green methodologies to the synthesis of this compound could offer significant environmental and economic benefits.
Furthermore, the development of one-pot, multi-component reactions represents another promising frontier. nih.gov These strategies, which allow for the synthesis of complex molecules in a single step from multiple starting materials, can significantly improve efficiency and reduce waste. nih.gov Future work could focus on developing a three-component synthesis of polysubstituted dihydronaphthalene derivatives that incorporates the this compound scaffold. nih.gov
| Synthetic Method | Catalyst/Reagent | Key Advantages | Potential for this compound |
| Classical Aldol Condensation | Ethanolic Potassium Hydroxide | Established, reliable | Current standard method nih.gov |
| Green Synthesis | Natural Catalysts (e.g., pomegranate ash) | Environmentally friendly, high yield, simple work-up researchgate.net | Future exploration for a more sustainable process |
| Multi-component Reactions | Organocatalysts (e.g., DMAP) | High efficiency, atom economy, reduced waste nih.gov | Potential for novel derivative synthesis in a single step |
Deeper Mechanistic Insights into Biological Interactions and Target Identification
While the biological activities of the closely related 2-benzylidene-1-tetralone (B1234382) derivatives have been a subject of significant research, the specific biological profile of this compound remains largely unexplored. The benzylidene analogs have shown promise as monoamine oxidase (MAO) inhibitors, adenosine (B11128) receptor antagonists, and firefly luciferase inhibitors. nih.govnih.govnih.gov These findings provide a logical starting point for investigating the bioactivity of the thienylidene counterpart.
Future research should be directed towards a comprehensive screening of this compound against a panel of biological targets, including those identified for its benzylidene cousins. A critical area of investigation will be to determine if the replacement of the phenyl ring with a thiophene (B33073) ring alters the potency or selectivity of its biological interactions. The thiophene moiety is known to have unique electronic and steric properties that could significantly influence its binding to biological macromolecules. nih.gov
Elucidating the mechanism of action at a molecular level will be paramount. Techniques such as X-ray crystallography of the compound bound to its target protein, along with biophysical methods like surface plasmon resonance and isothermal titration calorimetry, can provide detailed insights into the binding kinetics and thermodynamics. Furthermore, identifying the specific molecular targets is a crucial step in understanding its potential therapeutic applications.
Development of Advanced Materials with Tunable Properties
The field of materials science offers fertile ground for the application of novel organic compounds. Thiophene-containing molecules, in particular, are well-known for their utility in the development of advanced materials with interesting electronic and optical properties. scbt.com They are integral building blocks for conductive polymers, organic semiconductors, and photovoltaic cells. scbt.com
The this compound scaffold, with its conjugated system and reactive carbonyl group, presents an intriguing candidate for the development of new materials. Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties. The electronic characteristics of the thiophene ring, combined with the rigid tetralone backbone, could lead to materials with desirable charge transport properties for applications in flexible electronics and optoelectronic devices. scbt.com
Moreover, the introduction of various functional groups onto the tetralone or thiophene rings could allow for the fine-tuning of the material's properties, such as its solubility, thermal stability, and photophysical characteristics. This "tunability" is a key aspect of modern materials science, enabling the rational design of materials for specific applications.
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The synergy between computational modeling and experimental work has become a cornerstone of modern chemical and biological research. wikipedia.org For this compound, computational approaches can provide invaluable insights that can guide and accelerate experimental studies.
Molecular docking studies, for instance, can be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. nih.gov This can help in prioritizing experimental screening efforts and in understanding the structure-activity relationships. For example, docking studies on related compounds have been used to understand their interactions with the active site of MAO-B and TNF-α. nih.govnih.gov
Furthermore, quantum chemical calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can be instrumental in designing new synthetic routes and in understanding the underlying mechanisms of its chemical and biological activities. The integration of these computational methods with experimental validation will be crucial for the rational design of novel this compound derivatives with enhanced properties for specific applications, be it in medicine or materials science. wikipedia.org
Q & A
Q. What are the standard synthetic routes for 2-(2-Thienylidene)-1-tetralone derivatives in academic research?
- Methodological Answer: The synthesis of this compound derivatives often employs condensation reactions. A common approach is the Claisen-Schmidt reaction , where 1-tetralone reacts with thiophene carbaldehyde derivatives under basic conditions to form chalcone analogs . For 1-tetralone synthesis, intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid using modified zeolite H-BEA catalysts achieves high yields (94.3%) under optimized conditions (e.g., citric acid-modified catalysts at 140°C for 4 hours) . Alternatively, heterogeneous catalysis with layered double hydroxides (LDHs) enables selective oxidation of tetralin to 1-tetralone at ambient temperatures using molecular oxygen, offering recyclability and high selectivity .
Q. Which pharmacological targets are associated with this compound derivatives, and how are these activities validated experimentally?
- Methodological Answer: These derivatives are primarily investigated as monoamine oxidase (MAO) inhibitors and anticancer agents . For MAO inhibition:
- MAO-A/MAO-B assays using recombinant enzymes and kynuramine as a substrate quantify inhibition potency. Substitution at C7 with electron-withdrawing groups (e.g., chlorine) enhances MAO-A inhibition (e.g., derivative 1h vs. 1c in Table 1) .
- Anticancer activity is validated via apoptosis induction assays (e.g., caspase-3 activation) and PASS online predictions for HSP27 antagonism or MCL-1 inhibition .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer:
- X-ray crystallography resolves stereochemistry and intermolecular interactions, as demonstrated for 2-(4-nitrobenzylidene)-1-tetralone .
- Hirshfeld surface analysis complements crystallography to quantify non-covalent interactions .
- NMR spectroscopy and HPLC verify purity and regioselectivity, particularly for chalcone derivatives .
Advanced Questions
Q. How can substituent positions on the tetralone scaffold enhance MAO inhibitory activity, and what challenges arise in interpreting SARs?
- Methodological Answer:
-
SAR Trends : Substitution at C7 > C6 > C5 for MAO-A inhibition (e.g., 1c vs. 1b ). Chlorine at C7 boosts potency (IC₅₀ = 0.12 µM for 1h ) .
-
Challenges : Alcohol derivatives (e.g., 1p vs. 1o ) show less clear trends, requiring molecular docking to probe hydrogen bonding with FAD cofactors .
-
Experimental Design : Systematic synthesis of analogs with varying substituents (e.g., benzyloxy, phenoxyethoxy) and enzyme kinetics (Km, Vmax) to differentiate competitive/non-competitive inhibition .
Substituent Position MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) C5 (1a) 8.2 12.5 C6 (1b) 3.7 7.8 C7 (1c) 0.9 4.1
Q. How can researchers resolve discrepancies in biological activity data between structurally similar derivatives?
- Methodological Answer:
- Crystallographic Data : Compare binding modes using docking simulations (e.g., AutoDock Vina) and validate with experimental IC₅₀ values .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6) via liver microsome assays to rule out off-target effects .
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity outliers .
Q. What role do computational tools play in predicting biological activity, and how should predictions be validated?
- Methodological Answer:
- PASS Online : Predicts apoptosis induction (Pa > 0.7) and HSP27 antagonism for chalcones (e.g., 2a-e with 3-furyl groups) .
- Validation Steps :
QSAR Modeling : Use partial least squares (PLS) to relate descriptors (e.g., logP, polar surface area) to IC₅₀ values .
In Vitro Testing : Confirm predictions via MTT assays on cancer cell lines (e.g., MCF-7) and flow cytometry for apoptosis markers .
Data Contradiction Analysis
- Case Study : Alcohol derivatives (e.g., 1p ) show higher MAO-A inhibition than ketones (1c ) despite reduced electrophilicity.
- Resolution : Hydrogen-bonding interactions between the hydroxyl group and Glu216 in MAO-A compensate for lower ketone reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
